molecular formula C15H17NO5S B5432351 6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No. B5432351
M. Wt: 323.4 g/mol
InChI Key: LJHVRVDVIOHXCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex cyclohexene derivatives, including those with functionalities similar to the compound , often involves cyclization reactions and the strategic introduction of functional groups. For example, cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords products with structural similarities, showcasing the utility of cyclization for constructing complex cyclohexene cores (Wilamowski et al., 1995). Ring-closing metathesis has also been highlighted as a pivotal technique in synthesizing functionalized cyclohexene skeletons, demonstrating the method's efficiency in forming cyclic structures (Xin Cong & Yao, 2006).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular conformation of cyclohexene derivatives, highlighting the cyclohexane rings' tendency to adopt chair conformations. These analyses reveal the spatial arrangement of functional groups and their influence on the molecule's overall geometry, as seen in the structural determination of 1-aminocyclohexane-1-carboxylic acid derivatives (Valle et al., 1988).

Chemical Reactions and Properties

The compound's functional groups, such as the ethoxycarbonyl and amino groups, participate in various chemical reactions, enabling the synthesis of diverse derivatives. The reactivity of these groups facilitates transformations like cyclization and nucleophilic substitution, which are central to modifying the compound's structure and properties for specific applications. Studies involving similar thienyl and cyclohexene moieties demonstrate the versatility of these functionalities in synthetic chemistry (Shipilovskikh et al., 2009).

properties

IUPAC Name

6-[(3-ethoxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-2-21-15(20)11-7-8-22-13(11)16-12(17)9-5-3-4-6-10(9)14(18)19/h3-4,7-10H,2,5-6H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHVRVDVIOHXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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